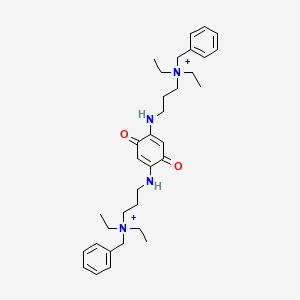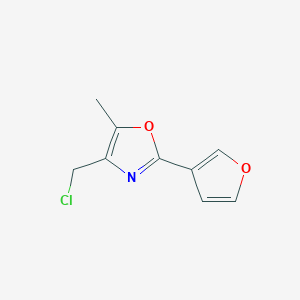
4-Methyl-2-phenyl-2-oxazoline-5-one
Overview
Description
4-Methyl-2-phenyl-2-oxazoline-5-one: is a heterocyclic compound with the molecular formula C10H9NO2 . It is part of the oxazoline family, which is known for its diverse applications in various fields such as pharmaceuticals, industrial chemistry, and materials science . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in organic synthesis .
Mechanism of Action
Target of Action
Oxazoline compounds, in general, are known for their biological activities . They have been used in various fields, including pharmaceuticals, industrial, natural product chemistry, and polymers .
Mode of Action
For instance, they can undergo regioselective cycloaddition activated by visible light . This interaction leads to changes in the molecular structure of the target, which can influence its function.
Biochemical Pathways
Oxazoline compounds are known to play vital roles in many fields, including medicinal chemistry, catalysis, material science, and polymers . They are involved in various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .
Result of Action
Oxazoline compounds are known for their biological activities . They can induce changes at the molecular and cellular levels, which can lead to various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-phenyl-2-oxazoline-5-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. For instance, it is recommended that this compound be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, which include 4-Methyl-2-phenyl-2-oxazoline-5-one, have been reported to exhibit biological activity such as anticancer activity
Molecular Mechanism
It’s known that oxazoline derivatives can undergo cationic ring-opening, forming the main chain, while the oxazoline cation remains at the end of the main chain, and the chain growth can continue
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclodehydration of β-hydroxy amides: One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST).
Electrophilic Cyclization: Another method includes the electrophilic cyclization of allylic amides, which can be enhanced by Brønsted acid and tetrabutylammonium chloride (TBAC).
Industrial Production Methods: Industrial production often employs flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final product. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to result in high conversion rates and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-2-phenyl-2-oxazoline-5-one can undergo oxidation to form oxazoles.
Substitution: The compound can also participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Oxazoles.
Substitution: Substituted oxazolines.
Scientific Research Applications
Chemistry: 4-Methyl-2-phenyl-2-oxazoline-5-one is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound has been investigated for its potential antibacterial and antimicrobial activities . It is also used in the development of pharmaceutical intermediates .
Industry: In industrial applications, this compound is utilized in the synthesis of polymers and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
- 2-Phenyl-4-ethoxymethylene-2-oxazolinone
- 2-Phenyl-1,3-oxazoline
- Isoxazoline
Uniqueness: 4-Methyl-2-phenyl-2-oxazoline-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazolines .
Properties
IUPAC Name |
4-methyl-2-phenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPTWKXNGPGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920435 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90361-55-0 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90361-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)










![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)
